![molecular formula C7H15ClN2O B1379035 3-(Aminomethyl)-1-methyl-2-piperidinone hydrochloride CAS No. 89940-85-2](/img/structure/B1379035.png)
3-(Aminomethyl)-1-methyl-2-piperidinone hydrochloride
Overview
Description
3-(Aminomethyl)-1-methyl-2-piperidinone hydrochloride (AMMP) is a synthetic organic compound belonging to the class of piperidinones. It is a white crystalline solid that is soluble in water. AMMP has a variety of applications in the scientific research field, ranging from its use as a reagent in organic synthesis to its role as a biochemical tool in various experiments.
Scientific Research Applications
1. Use in Synthesis of Organic Compounds
Research has demonstrated the utility of related piperidine compounds in the synthesis of various organic compounds. For example, the aminomethylation of benzoacridine with cycloalkylamine hydrochlorides, including piperidine, leads to the formation of significant reaction products, illustrating the utility of piperidine derivatives in organic synthesis (Tanaseichuk & Postovskii, 1966). Similarly, the synthesis of 4-(1-adamantyl)-1-aminobutan-3-one hydrochlorides through Mannich reaction involving secondary amine hydrochlorides like piperidine showcases the role of these compounds in organic compound synthesis (Makarova, Moiseev & Zemtsova, 2002).
2. Biological Activities Exploration
Piperidine derivatives have been explored for various biological activities. Some derivatives of 3-phenyl-2-piperidinone, for instance, have shown anticonvulsant activities, pointing towards the potential pharmacological importance of piperidine-related compounds (Brouillette & Grunewald, 1984). Additionally, 1-acyl-3-aminomethylureas, a related compound class, have been synthesized and evaluated for analgesic effects, though with some side effects (Spielman & Richards, 1946).
3. Development of Novel Chemical Processes
Piperidine derivatives have also been used in developing novel chemical processes. For example, the synthesis of 3,5-dispirosubstituted piperidines through a cyclo-condensation reaction involving amines and formaldehyde demonstrates the role of these compounds in creating environmentally friendly chemical processes (Lohar et al., 2016).
properties
IUPAC Name |
3-(aminomethyl)-1-methylpiperidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-9-4-2-3-6(5-8)7(9)10;/h6H,2-5,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONVNHVSHAXGMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1-methyl-2-piperidinone hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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